
Landmark Cardiac Trial Revisited: A
Comparative Guide to Arrhythmia Suppression

Post-Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Encainide

Cat. No.: B1671269 Get Quote

A pivotal moment in cardiovascular medicine, the Cardiac Arrhythmia Suppression Trial (CAST)

fundamentally altered the approach to managing ventricular arrhythmias in patients recovering

from a myocardial infarction (MI). This guide revisits the key findings of CAST and compares

them with alternative therapeutic strategies that have since become the standard of care. By

presenting experimental data, detailed protocols, and mechanistic insights, this document

serves as a comprehensive resource for researchers, scientists, and drug development

professionals.

The CAST trials (I and II), conducted in the late 1980s and early 1990s, were designed to test

the hypothesis that suppressing ventricular premature complexes (VPCs) with antiarrhythmic

drugs would reduce mortality in post-MI patients.[1][2] The trial unexpectedly demonstrated that

the Class IC antiarrhythmic drugs encainide, flecainide, and moricizine, despite effectively

suppressing arrhythmias, led to a significant increase in death from arrhythmia and all-cause

mortality compared to placebo.[3][4] This startling outcome underscored the potential for

proarrhythmic effects and the limitations of using a surrogate endpoint like arrhythmia

suppression to predict clinical benefit.
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The CAST investigators enrolled patients who had a myocardial infarction within the preceding

two years, had at least six VPCs per hour, and demonstrated suppression of their arrhythmia

during an initial open-label drug titration phase.[5] Those who responded were then

randomized to receive either the active drug or a placebo.

The trial was terminated prematurely due to the clear evidence of harm in the treatment groups.

In CAST I, patients receiving encainide or flecainide had a significantly higher rate of death

from arrhythmia or cardiac arrest.[3] At an average follow-up of 10 months, the mortality rate

from arrhythmia was 4.5% in the active treatment group versus 1.2% in the placebo group.[3]

The total mortality was also higher in the treatment group (7.7%) compared to the placebo

group (3.0%).[3][6] CAST II, which evaluated moricizine, was also stopped early due to a trend

toward increased mortality.[6]

Comparative Efficacy of Post-MI Therapies
The failure of Class IC antiarrhythmics in the post-MI setting led to a paradigm shift towards

therapies with proven mortality benefits, namely beta-blockers and implantable cardioverter-

defibrillators (ICDs).
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Therapy Trial/Study Patient Population Key Findings

Class IC

Antiarrhythmics
CAST I

Post-MI with

asymptomatic or

mildly symptomatic

ventricular

arrhythmias

Increased Mortality:

2.5-fold higher risk of

death from arrhythmia

or cardiac arrest with

encainide or flecainide

vs. placebo.[7]

CAST II

Post-MI with

asymptomatic or

mildly symptomatic

ventricular

arrhythmias

Increased Mortality

Trend: Trend towards

increased mortality

with moricizine vs.

placebo.[6]

Beta-Blockers
BHAT (Beta-Blocker

Heart Attack Trial)

Post-MI (within 5-21

days)

Reduced Mortality:

26% reduction in total

mortality with

propranolol vs.

placebo.[8]

CAPRICORN

(Carvedilol Post-

Infarct Survival

Control in Left

Ventricular

Dysfunction)

Post-MI (3-21 days)

with LVEF ≤40%

Reduced Mortality:

23% relative reduction

in all-cause mortality

with carvedilol vs.

placebo.[8]

Meta-analysis

(Reperfusion Era)

Contemporary post-MI

patients

Mortality Reduction: A

meta-analysis of

contemporary trials

showed a 26%

reduction in all-cause

mortality with beta-

blocker treatment.[3]

Implantable

Cardioverter-

Defibrillators (ICDs)

MADIT-II (Multicenter

Automatic Defibrillator

Implantation Trial II)

Prior MI (>1 month)

with LVEF ≤30%

Reduced Mortality:

31% relative risk

reduction in all-cause

mortality with ICD vs.
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conventional medical

therapy.[9]

SCD-HeFT (Sudden

Cardiac Death in

Heart Failure Trial)

NYHA class II or III

heart failure with

LVEF ≤35% (ischemic

and non-ischemic)

Reduced Mortality:

23% relative risk

reduction in all-cause

mortality with ICD vs.

placebo.[10]

Meta-analysis

Primary prevention in

ischemic or non-

ischemic

cardiomyopathy

Reduced Mortality: All-

cause mortality

reduced from 28.26%

(conventional care) to

21.37% (ICD therapy).

[5]

Experimental Protocols
Cardiac Arrhythmia Suppression Trial (CAST) Protocol

Patient Population: Patients aged 18-79 years who had a myocardial infarction between 6

days and 2 years prior to enrollment. They were required to have an average of six or more

ventricular premature depolarizations (VPDs) per hour on an ambulatory Holter monitor

recording. Patients with a left ventricular ejection fraction (LVEF) of ≤55% if enrolled within

90 days of their MI, or ≤40% if enrolled after 90 days, were included.[5][11]

Exclusion Criteria: Included ventricular arrhythmias causing severe symptoms, sustained

ventricular tachycardia, and contraindications to the study drugs.[5]

Study Design: A randomized, double-blind, placebo-controlled trial. An initial open-label

titration phase was conducted to identify patients whose arrhythmias were suppressed by

one of the study drugs (encainide, flecainide, or moricizine).[5] Effective suppression was

defined as at least an 80% reduction in VPDs and a 90% reduction in runs of unsustained

ventricular tachycardia.[5] Responders were then randomized to receive the effective drug or

a matching placebo.

Endpoints: The primary endpoint was death from arrhythmia or cardiac arrest with

resuscitation. The secondary endpoint was total mortality.[1]
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Alternative Therapy Trial Protocols (Examples)
Beta-Blocker Trials (e.g., CAPRICORN): Randomized, double-blind, placebo-controlled trials

enrolling patients early after an acute MI with evidence of left ventricular dysfunction.

Patients were typically randomized to receive a beta-blocker (e.g., carvedilol) or placebo in

addition to standard post-MI care. The primary endpoint was typically all-cause mortality or a

composite of death and cardiovascular hospitalization.

ICD Trials (e.g., MADIT-II): Randomized, controlled trials enrolling patients with a history of

MI and significantly reduced LVEF. Patients were randomized to receive an ICD or

conventional medical therapy. The primary endpoint was all-cause mortality. A key feature of

these trials is the "waiting period" of at least 40 days post-MI before ICD implantation for

primary prevention.[12]

Mechanistic Insights and Signaling Pathways
The detrimental effects observed in the CAST trial are attributed to the proarrhythmic potential

of Class IC antiarrhythmic drugs, particularly in the setting of structural heart disease.

Mechanism of Action and Proarrhythmia of Class IC
Antiarrhythmics
Flecainide and encainide are potent blockers of the fast inward sodium channels (Nav1.5) in

cardiac cells.[2] This action slows the upstroke of the cardiac action potential (Phase 0),

leading to a marked decrease in conduction velocity.[1] While this effect can suppress ectopic

beats, in the ischemic and scarred post-MI heart, this profound slowing of conduction can

create a substrate for re-entrant arrhythmias, a lethal form of ventricular tachycardia or

fibrillation. The "use-dependent" nature of this sodium channel blockade, where the effect is

more pronounced at faster heart rates, may further contribute to this proarrhythmic effect.

Class IC Antiarrhythmics (Flecainide, Encainide) Post-MI Cardiac Myocyte Clinical Outcome in CAST

Flecainide / Encainide Voltage-Gated Sodium Channel (Nav1.5)Blockade Cardiac Action PotentialSlows Phase 0 Depolarization Conduction VelocityMarkedly Decreases Re-entrant ArrhythmiaCreates Substrate for Increased Arrhythmic Death
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Click to download full resolution via product page

Mechanism of Proarrhythmia with Class IC Antiarrhythmics in Post-MI Setting.

Mechanism of Action of Alternative Therapies
In contrast, beta-blockers and ICDs offer mortality benefits through different mechanisms.

Beta-Blockers: These agents block the effects of catecholamines (adrenaline and

noradrenaline) on beta-adrenergic receptors in the heart. This leads to a decrease in heart rate,

blood pressure, and myocardial contractility, thereby reducing myocardial oxygen demand.[1]

Beta-blockers also have direct antiarrhythmic effects by reducing the automaticity of

pacemaker cells and prolonging the refractory period of the atrioventricular node.

Beta-Blockers

Cardiac Effects

Clinical Outcome
Beta-Blockers Beta-Adrenergic ReceptorsBlockade Heart RateDecreases

Myocardial Contractility

Decreases

Risk of Ventricular Arrhythmias

Reduces

Myocardial Oxygen DemandReduces

Reduces

Reduced Sudden Cardiac Death

Click to download full resolution via product page

Protective Mechanisms of Beta-Blockers Post-Myocardial Infarction.

Implantable Cardioverter-Defibrillators (ICDs): An ICD is a device implanted in the chest that

continuously monitors the heart's rhythm.[13] When it detects a life-threatening ventricular

arrhythmia, it delivers a high-energy shock to restore a normal heartbeat, thereby preventing

sudden cardiac death.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.droracle.ai/articles/218370/does-b-blockers-reduce-mortality-after-mi
https://www.news-medical.net/news/20250901/Beta-blockers-reduce-mortality-and-heart-failure-in-MI-patients-with-mildly-reduced-ejection-fraction.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC6321955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6321955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2016897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2016897/
https://www.2minutemedicine.com/icd-therapy-significantly-reduces-death-risk-in-patients-with-ischemic-or-nonischemic-cardiomyopathy/
https://www.2minutemedicine.com/beta-blockers-do-not-lower-mortality-after-myocardial-infarction-with-preserved-ejection-fraction/
https://cardiovascularbusiness.com/topics/clinical/heart-failure/nejm-icd-does-not-improve-death-risk-after-heart-attack
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3638257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3638257/
https://www.ahajournals.org/doi/10.1161/cir.0000000000000056
https://pmc.ncbi.nlm.nih.gov/articles/PMC4583654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4583654/
https://academic.oup.com/europace/article/10/5/536/596298
https://www.webmd.com/heart-disease/atrial-fibrillation/heart-disease-abnormal-heart-rhythm
https://www.benchchem.com/product/b1671269#replicating-key-findings-from-the-cardiac-arrhythmia-suppression-trial-cast
https://www.benchchem.com/product/b1671269#replicating-key-findings-from-the-cardiac-arrhythmia-suppression-trial-cast
https://www.benchchem.com/product/b1671269#replicating-key-findings-from-the-cardiac-arrhythmia-suppression-trial-cast
https://www.benchchem.com/product/b1671269#replicating-key-findings-from-the-cardiac-arrhythmia-suppression-trial-cast
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1671269?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

